molecular formula C7H5ClN2 B1278834 3-Amino-5-chlorobenzonitrile CAS No. 53312-78-0

3-Amino-5-chlorobenzonitrile

Cat. No.: B1278834
CAS No.: 53312-78-0
M. Wt: 152.58 g/mol
InChI Key: JRBVDAQXMNYPHC-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzonitrile is an organic compound with the chemical formula C7H5ClN2. It is characterized by the presence of both an amino group (NH2) and a chloro group (Cl) attached to a benzene ring, along with a nitrile group (CN). This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile functional groups .

Synthetic Routes and Reaction Conditions:

    Classical Methods: One common method involves the reaction of 3-chloroaniline with cyanogen bromide in the presence of a base.

    Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents.

Industrial Production Methods:

    Ammoxidation: Industrially, benzonitriles can be produced by the ammoxidation of toluene derivatives.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amino group to a nitro group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Condensation Products: Imines or enamines are common products when reacting with aldehydes or ketones.

Safety and Hazards

Safety information suggests that exposure to 3-Amino-5-chlorobenzonitrile should be avoided. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It is also advised to use this compound only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that nitriles, such as 3-amino-5-chlorobenzonitrile, are often used in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mode of Action

It’s known that nitriles can be readily converted to various other important functional groups, such as aldehydes, carboxylic acids, esters, primary amines, imines, substituted oximes, heterocycles, and amides . This suggests that this compound may interact with its targets by undergoing chemical transformations to form these functional groups.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound, thereby preserving its efficacy.

Biochemical Analysis

Biochemical Properties

3-Amino-5-chlorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the reduction of 3-chloro-5-nitrobenzonitrile to this compound using SnCl2 dihydrate in DMF

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects can help researchers optimize experimental conditions and interpret results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and potential toxic or adverse effects. Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing any harmful effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions can influence its localization and overall activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-amino-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBVDAQXMNYPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452463
Record name 3-Amino-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-78-0
Record name 3-Amino-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-CHLOROBENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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